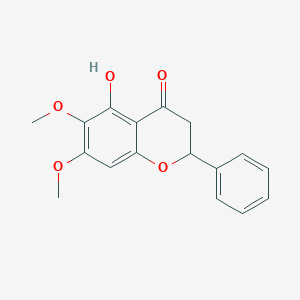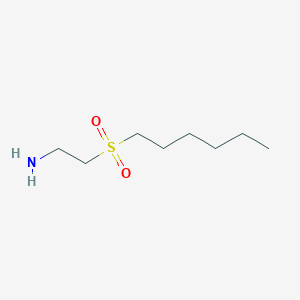![molecular formula C6H8N2O B15095078 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one CAS No. 74235-74-8](/img/structure/B15095078.png)
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one typically involves the condensation of 2-acetylcyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine: Similar structure but with an amine group instead of a ketone.
7-[Pyrazol-3(5)-yl]4,5,6,7-tetrahydro-1H-indazole: Contains a pyrazole ring fused to an indazole ring.
Uniqueness
3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
74235-74-8 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3a,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h4H,1-3H2,(H,8,9) |
InChI-Schlüssel |
UTEFKCWEZRGVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=NNC2=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine](/img/structure/B15095001.png)
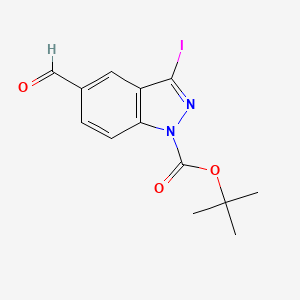
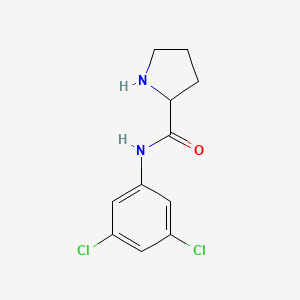


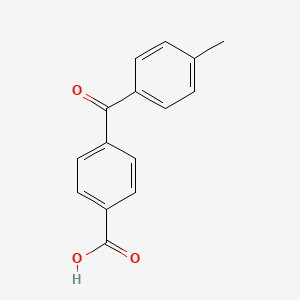
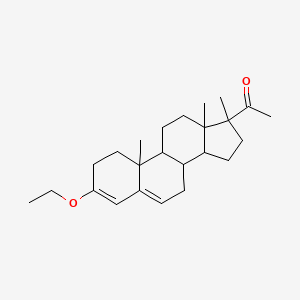
![[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B15095062.png)
![Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15095066.png)
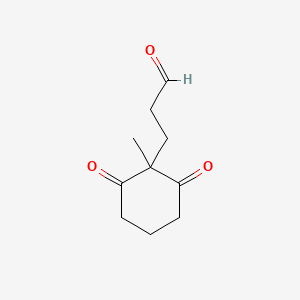
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15095079.png)
